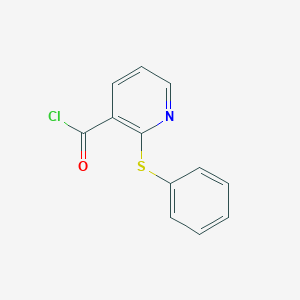

2-(Phenylthio)Pyridine-3-Carbonyl Chloride

説明

2-(Phenylthio)Pyridine-3-Carbonyl Chloride is an organic compound with the molecular formula C12H8ClNOS It is a derivative of pyridine, featuring a phenylthio group at the second position and a carbonyl chloride group at the third position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride typically involves the following steps:

-

Formation of 2-(Phenylthio)Pyridine: : This intermediate can be synthesized by reacting 2-chloropyridine with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

-

Introduction of the Carbonyl Chloride Group: : The 2-(Phenylthio)Pyridine is then treated with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to introduce the carbonyl chloride group at the third position. This reaction is typically performed under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-(Phenylthio)Pyridine-3-Carbonyl Chloride undergoes various types of chemical reactions, including:

-

Nucleophilic Substitution: : The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common nucleophiles include amines, alcohols, and thiols.

-

Oxidation: : The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

-

Reduction: : The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

-

Nucleophilic Substitution: : Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or under reflux conditions.

-

Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are used in solvents such as acetonitrile or dichloromethane. The reactions are usually performed at room temperature or slightly elevated temperatures.

-

Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran. The reactions are typically carried out at low temperatures to prevent side reactions.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Sulfoxides and Sulfones: Formed by the oxidation of the phenylthio group.

Alcohols: Formed by the reduction of the carbonyl chloride group.

科学的研究の応用

2-(Phenylthio)Pyridine-3-Carbonyl Chloride has several scientific research applications, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Material Science: The compound is used in the synthesis of functional materials, such as polymers and dyes.

作用機序

The mechanism of action of 2-(Phenylthio)Pyridine-3-Carbonyl Chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The phenylthio group can interact with hydrophobic pockets, while the carbonyl chloride group can form covalent bonds with nucleophilic residues in the enzyme.

類似化合物との比較

Similar Compounds

2-(Phenylthio)Pyridine-3-Carboxylic Acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

2-(Phenylthio)Pyridine-3-Amine: Similar structure but with an amine group instead of a carbonyl chloride group.

2-(Phenylthio)Pyridine-3-Methanol: Similar structure but with a hydroxymethyl group instead of a carbonyl chloride group.

Uniqueness

2-(Phenylthio)Pyridine-3-Carbonyl Chloride is unique due to the presence of both a phenylthio group and a highly reactive carbonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and medicinal chemistry.

生物活性

2-(Phenylthio)Pyridine-3-Carbonyl Chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 241.7 g/mol. The compound features a pyridine ring substituted with a phenylthio group and a carbonyl chloride functional group, which are pivotal for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The carbonyl chloride group is known to facilitate nucleophilic attack by various biomolecules, potentially leading to modifications in protein function or enzyme activity.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of pyridine compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | A549 (Lung Cancer) | Apoptosis Induction |

| Thieno[2,3-b]pyridine Derivative | 36 | MDA-MB-231 (Breast Cancer) | FOXM1 Inhibition |

| Pyrimidine Derivative | 90.1 | PA-PB1 Interaction Assay | Protein-Protein Interaction Inhibition |

The above table summarizes the anticancer activity of related compounds, highlighting their effectiveness against various cancer cell lines.

Antiviral Activity

Research has also indicated that certain derivatives exhibit antiviral properties. For example, compounds with similar structures have been shown to inhibit viral replication by targeting specific viral proteins.

Table 2: Antiviral Activity of Pyridine Derivatives

| Compound Name | EC50 (µM) | Virus Type | Mechanism of Action |

|---|---|---|---|

| Pyridine Derivative | 39 | Influenza Virus | PA-PB1 Interaction Inhibition |

| Novel Hybrid Compound | TBD | HIV | Reverse Transcriptase Inhibition |

These findings suggest that the structural characteristics of this compound may be conducive to antiviral activity.

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of various pyridine derivatives on cancer cell lines, demonstrating that compounds similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells through apoptosis pathways.

- Antiviral Screening : Another investigation focused on the antiviral properties of pyridine derivatives against influenza viruses, revealing that certain modifications enhanced their efficacy in inhibiting viral replication.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyridine ring and substitution patterns significantly influence biological activity. For instance, the presence of electron-withdrawing groups enhances the reactivity of the carbonyl chloride, increasing its potential for biological interactions.

Table 3: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased reactivity and potency |

| Alkyl substitutions | Altered lipophilicity and cellular uptake |

特性

IUPAC Name |

2-phenylsulfanylpyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNOS/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDETZLUVMQQRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379256 | |

| Record name | 2-(Phenylthio)Pyridine-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165249-92-3 | |

| Record name | 2-(Phenylthio)Pyridine-3-Carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。